
Formamide, N-(2-chloro-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-chloro-2-propenyl)- is a chemical compound with the molecular formula C4H6ClNO. It is a derivative of formamide, where the hydrogen atom on the nitrogen is replaced by a 2-chloro-2-propenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamide, N-(2-chloro-2-propenyl)- can be synthesized through several methods. One common method involves the reaction of formamide with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(2-chloro-2-propenyl)- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(2-chloro-2-propenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-chloro-2-propenyl) amides, while reactions with thiols can produce thioethers.
Applications De Recherche Scientifique
Formamide, N-(2-chloro-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Formamide, N-(2-chloro-2-propenyl)- involves its interaction with specific molecular targets. The 2-chloro-2-propenyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: The parent compound, which lacks the 2-chloro-2-propenyl group.
N-Methylformamide: A derivative where the hydrogen on the nitrogen is replaced by a methyl group.
N,N-Dimethylformamide: A derivative with two methyl groups on the nitrogen.
Uniqueness
Formamide, N-(2-chloro-2-propenyl)- is unique due to the presence of the 2-chloro-2-propenyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions that are not possible with other formamide derivatives.
Propriétés
Numéro CAS |
188988-52-5 |
|---|---|
Formule moléculaire |
C4H6ClNO |
Poids moléculaire |
119.55 g/mol |
Nom IUPAC |
N-(2-chloroprop-2-enyl)formamide |
InChI |
InChI=1S/C4H6ClNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7) |
Clé InChI |
BPIIVQAGKXQVLX-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


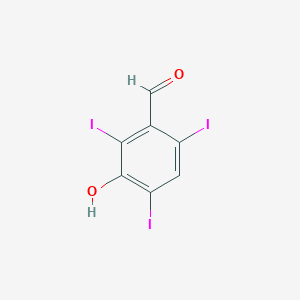

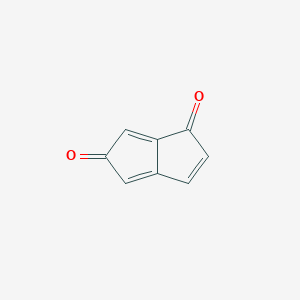
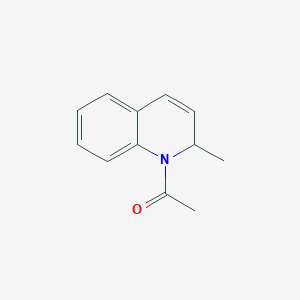

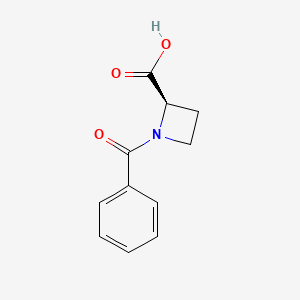
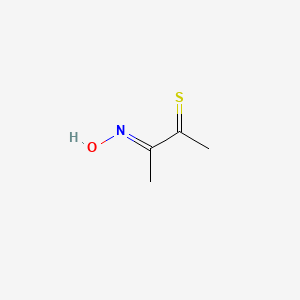
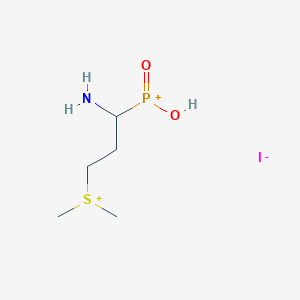
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

